molecular formula C16H19N5O B2463301 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034457-93-5

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2463301
CAS No.: 2034457-93-5
M. Wt: 297.362
InChI Key: JLBZFDBQYOPUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a sophisticated molecular scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates multiple pharmacologically active motifs, including a 1,2,3-triazole ring, a pyrrolidine linker, and a nicotinoyl group, making it a valuable intermediate for developing novel therapeutic agents. The 1,2,3-triazole core is a privileged structure in medicinal chemistry known for its extensive biological activity . Researchers can utilize this compound to explore new chemical space in the development of antimicrobial agents, as triazole derivatives are widely investigated for their potent effects against various bacterial and fungal pathogens . The incorporation of the cyclopropyl group and the pyridine moiety is a strategic feature often employed to fine-tune metabolic stability, physicochemical properties, and target binding affinity. The molecular architecture of this compound, featuring a triazole-linked pyrrolidine, is analogous to structures used in the synthesis of ligands for coordination chemistry and biological evaluation, suggesting its potential utility in probing protein-ligand interactions and enzymatic mechanisms . This product is intended For Research Use Only and is a key building block for scientists working in hit-to-lead optimization and the synthesis of targeted bioactive molecules.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(8-12-2-1-6-17-9-12)20-7-5-14(10-20)21-11-15(18-19-21)13-3-4-13/h1-2,6,9,11,13-14H,3-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBZFDBQYOPUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a compound characterized by its unique structural features, which include a pyrrolidine ring, a triazole moiety, and a pyridine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_{4}O, with a molecular weight of approximately 346.434 g/mol. The compound's structure can be represented as follows:

IUPAC Name 1(3(4cyclopropyl1H1,2,3triazol1yl)pyrrolidin1yl)2(pyridin3yl)ethanone\text{IUPAC Name }1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Research indicates that the biological activity of this compound may be linked to its ability to interact with various molecular targets involved in cellular signaling pathways. The triazole and pyridine components are known to influence the compound's pharmacodynamics, potentially enhancing its efficacy against specific biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone. For instance, derivatives containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (breast cancer)0.2757
Compound BHEPG2 (liver cancer)1.18
Compound CSW1116 (colon cancer)0.41785

The above table summarizes findings from recent studies where similar compounds exhibited potent anticancer activities through mechanisms such as apoptosis induction and inhibition of key signaling pathways like EGFR and Src kinases.

Neuropharmacological Activity

In addition to anticancer properties, the compound has been evaluated for neuropharmacological effects. Triazole derivatives have been noted for their anticonvulsant properties in various animal models. For example:

ModelCompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
PTZ Seizure ModelTriazole Derivative X18.4170.29.2

This data indicates that the compound may offer protective effects against seizures while maintaining a favorable safety margin.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of triazole-containing compounds against multiple cancer cell lines. The results demonstrated that compounds with structural similarities to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone showed promising results in inhibiting tumor growth and inducing apoptosis.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of triazole derivatives in models of epilepsy. The study found that these compounds significantly reduced seizure frequency and severity compared to control groups.

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